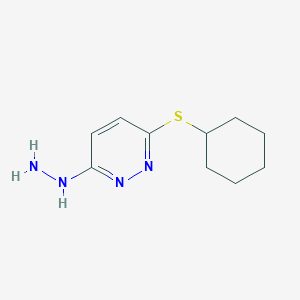

amine](/img/structure/B12498974.png)

[3-(Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Imidazol-1-yl)propylamine : est un composé qui présente à la fois un imidazole et un cycle thiophène. L'imidazole est une fraction hétérocyclique à cinq chaînons contenant deux atomes d'azote, tandis que le thiophène est un cycle à cinq chaînons contenant un atome de soufre.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 3-(Imidazol-1-yl)propylamine implique généralement la réaction de dérivés de l'imidazole avec des dérivés du thiophène. Une méthode courante est l'alkylation de l'imidazole avec un halogénure de thiophène-2-ylméthyle en conditions basiques. La réaction est généralement réalisée dans un solvant organique tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) avec une base telle que le carbonate de potassium (K2CO3) ou l'hydrure de sodium (NaH).

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de synthèse automatisée peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le cycle imidazole peut subir des réactions d'oxydation, souvent en utilisant des réactifs comme le peroxyde d'hydrogène (H2O2) ou l'acide m-chloroperbenzoïque (m-CPBA).

Réduction : Le composé peut être réduit en utilisant des agents tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution : Des réactions de substitution nucléophile peuvent se produire sur les cycles imidazole ou thiophène, en utilisant des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle.

Réactifs et conditions courantes :

Oxydation : H2O2, m-CPBA

Réduction : LiAlH4, NaBH4

Substitution : Halogénures d'alkyle, chlorures d'acyle

Principaux produits formés :

Oxydation : Dérivés de l'imidazole oxydés

Réduction : Dérivés de l'imidazole ou du thiophène réduits

Substitution : Dérivés de l'imidazole ou du thiophène substitués

Applications de la recherche scientifique

Chimie :

Catalyse : Le composé peut agir comme un ligand en chimie de coordination, formant des complexes avec des métaux de transition qui peuvent être utilisés comme catalyseurs dans diverses réactions organiques.

Biologie :

Inhibition enzymatique : Le cycle imidazole peut interagir avec les sites actifs des enzymes, faisant du composé un inhibiteur potentiel pour des enzymes telles que le cytochrome P450.

Médecine :

Activité antimicrobienne : Le composé peut présenter des propriétés antimicrobiennes, ce qui en fait un candidat pour le développement de nouveaux antibiotiques.

Activité anticancéreuse : Des recherches ont montré que les dérivés de l'imidazole et du thiophène peuvent avoir des propriétés anticancéreuses, ce qui pourrait rendre ce composé utile en chimiothérapie.

Industrie :

Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.

Mécanisme d'action

Le mécanisme d'action de la 3-(Imidazol-1-yl)propylamine implique son interaction avec des cibles biologiques telles que les enzymes ou les récepteurs. Le cycle imidazole peut se coordonner avec des ions métalliques dans les sites actifs des enzymes, inhibant leur activité. De plus, le cycle thiophène peut interagir avec des poches hydrophobes dans les protéines, améliorant l'affinité de liaison et la spécificité du composé.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology:

Enzyme Inhibition: The imidazole ring can interact with enzyme active sites, making the compound a potential inhibitor for enzymes such as cytochrome P450.

Medicine:

Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Anticancer Activity: Research has shown that imidazole and thiophene derivatives can have anticancer properties, potentially making this compound useful in cancer therapy.

Industry:

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-(Imidazol-1-yl)propylamine involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

Composés similaires :

3-(Imidazol-1-yl)propylméthylamine : Ce composé possède un cycle phényle au lieu d'un cycle thiophène.

3-(Imidazol-1-yl)propylméthylamine : Ce composé possède un cycle pyridine au lieu d'un cycle thiophène.

Unicité :

Propriétés électroniques : La présence de l'atome de soufre dans le cycle thiophène peut influencer les propriétés électroniques du composé, le distinguant de ses analogues phényle ou pyridine.

Activité biologique : La combinaison des cycles imidazole et thiophène peut entraîner des activités biologiques uniques, offrant potentiellement des avantages dans les applications de la chimie médicinale.

Cet article détaillé fournit un aperçu complet de la 3-(Imidazol-1-yl)propylamine, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.

Propriétés

Formule moléculaire |

C11H15N3S |

|---|---|

Poids moléculaire |

221.32 g/mol |

Nom IUPAC |

3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C11H15N3S/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14/h1,3,5,7-8,10,12H,2,4,6,9H2 |

Clé InChI |

IJQCIOLBJSGIEJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC(=C1)CNCCCN2C=CN=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12498891.png)

![N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498905.png)

![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B12498912.png)

![N-tert-butyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498922.png)

![Propyl 5-{[(4-chlorophenyl)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498930.png)

![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)

![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)

![6-(methoxymethyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498968.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498971.png)

![2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B12498976.png)